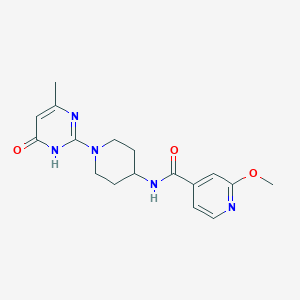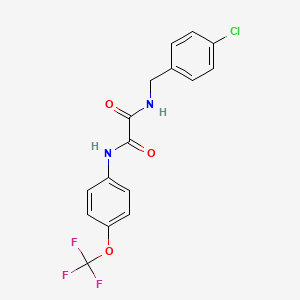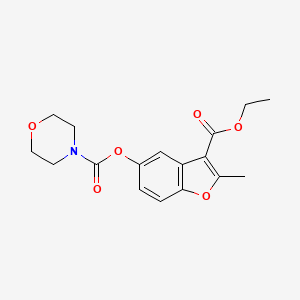
5-Phenoxy-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxy-1H-pyrimidine-2-thione is a derivative of pyrimidinone, a class of compounds known for their wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial properties . Pyrimidines play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids .
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including this compound, often involves the use of chalcones as starting compounds. These chalcones undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been investigated using various spectroscopic methods, including UV, IR, 1H NMR, and Mass spectral analysis . Computational tools have also been used to predict the molecular and electronic behavior of these compounds .Scientific Research Applications
Antibacterial Agents and Chemical Synthesis
5-Phenoxy-1H-pyrimidine-2-thione derivatives are explored for their potential in creating antibacterial agents. Roth, Strelitz, and Rauckman (1980) developed a new route to 5-(p-hydroxybenzyl)pyrimidines, leading to the preparation of trimethoprim, a broad-spectrum antibacterial agent, showcasing the compound's relevance in synthesizing medically significant molecules Roth, Strelitz, & Rauckman, 1980.
Biological Applications
In the realm of biochemistry, pyrimidine derivatives, including this compound, are used to study cellular processes and create fluorescent probes for biothiol and thiophenol detection. Xie et al. (2017) demonstrated the utility of diversified pyrimidine moieties as unique recognition units for thiols, enabling the visualization of biothiol fluctuations in living cells and animals, indicating the compound's utility in elucidating specific pathophysiological processes Xie et al., 2017.
Analytical Chemistry Applications
This compound and its derivatives are also significant in analytical chemistry for the development of probes and sensors. Puffer et al. (2009) investigated 5-fluoro pyrimidines to probe DNA and RNA secondary structures using 1D 19F NMR spectroscopy, demonstrating that these compounds can be applied for NMR-based nucleic acid secondary structure evaluation without significantly affecting the equilibrium characteristics of bistable DNA and RNA oligonucleotides Puffer et al., 2009.
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, including 5-Phenoxy-1H-pyrimidine-2-thione, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes. Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Future Directions
The future directions in the research of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds could involve further exploration of their biological applications, such as anti-microbial and cytotoxic activities . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-phenoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJZNJBHKEFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)
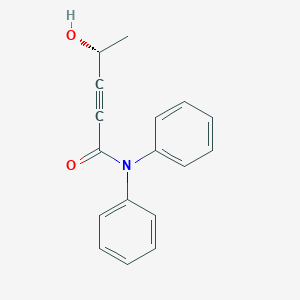
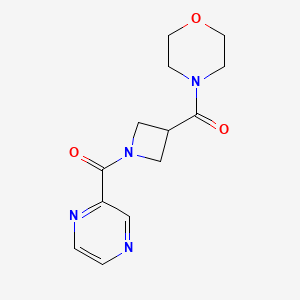
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)

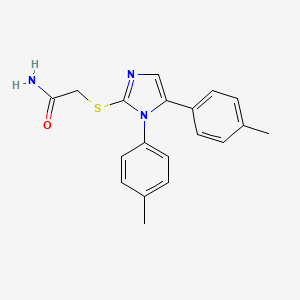

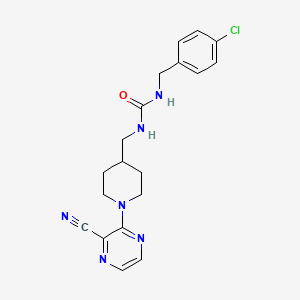
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
